2-(Cyclopentyloxy)ethanol

説明

Significance and Role in Advanced Organic Synthesis

2-(Cyclopentyloxy)ethanol has demonstrated its importance as a key starting material in the multi-step synthesis of pharmacologically active molecules. Its utility is particularly highlighted in the development of novel therapeutic agents. For instance, it serves as a crucial precursor in the synthesis of highly selective β1-adrenoceptor partial agonists. Current time information in Bangalore, IN.acs.org In this context, the 2-(cyclopentyloxy)ethoxy phenyl terminus of a molecule was found to be a key structural motif, and its synthesis was initiated from this compound. chemeo.com

The compound's role extends to the synthesis of various heterocyclic and carbocyclic systems. It can be used to introduce the cyclopentyloxyethyl moiety into larger molecular scaffolds, which can influence the lipophilicity and steric profile of the final product. This is a critical aspect in drug design, where modulating such properties can enhance the binding affinity and selectivity of a compound for its biological target. smolecule.com Research has shown that derivatives incorporating the cyclopentyloxy group are investigated for a range of therapeutic applications, including potential antitumor and antimicrobial activities. semanticscholar.org

The synthesis of this compound itself can be achieved through methods such as the reductive cleavage of a ketal using sodium borohydride (B1222165) and zirconium(IV) chloride, or through the reaction of cyclopentanol (B49286) with ethylene (B1197577) oxide in the presence of sodium. acs.orgsemanticscholar.org The availability of these synthetic routes makes it an accessible building block for more elaborate molecular constructions.

Overview of Molecular Architecture and its Influence on Reactivity

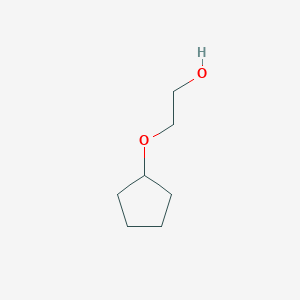

The molecular structure of this compound, which consists of a cyclopentyl ring connected to an ethanol (B145695) unit through an ether bond, dictates its chemical reactivity. This bifunctional nature, possessing both an ether and a primary alcohol, allows it to participate in a variety of chemical transformations.

The primary alcohol group (-OH) is the main site of reactivity. It can undergo a range of typical alcohol reactions, including:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or further to a carboxylic acid using appropriate oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). savemyexams.comlibretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) can selectively yield the aldehyde. libretexts.org

Esterification: It can react with carboxylic acids or their derivatives to form esters.

Williamson Ether Synthesis: The alcohol can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile to displace a halide from an alkyl halide, forming a new ether. numberanalytics.comrichmond.eduwikipedia.org

Dehydration: Under acidic conditions, the alcohol can be dehydrated to form an alkene, though this is more typical for secondary and tertiary alcohols. masterorganicchemistry.com

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid or conversion to a tosylate) and then be displaced by a nucleophile. wikipedia.org

The ether linkage (-O-) is generally less reactive than the alcohol group and is stable under many reaction conditions. richmond.edu However, it can be cleaved under harsh conditions, for example, with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). chemsrc.com

The cyclopentyl group significantly influences the molecule's properties. It introduces steric bulk in the vicinity of the ether oxygen, which can affect the rates of reactions involving this part of the molecule. Furthermore, the non-polar nature of the cyclopentyl ring increases the lipophilicity of the compound and its derivatives, a property that is often desirable in medicinal chemistry to enhance membrane permeability. The combination of the flexible ethyl chain and the rigid cyclopentyl ring provides a unique conformational profile that can be advantageous in the design of molecules that need to fit into specific binding pockets of enzymes or receptors.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1819-34-7 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 90-92 °C at 15 mmHg |

| Appearance | Liquid |

Structure

3D Structure

特性

IUPAC Name |

2-cyclopentyloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPSFEKIUIROFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525889 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1819-34-7 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclopentyloxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopentyloxy Ethanol and Structural Analogs

Reductive Cleavage Reactions

Reductive cleavage of cyclic acetals or ketals presents a powerful method for the synthesis of hydroxy ethers like 2-(cyclopentyloxy)ethanol. This approach typically involves the formation of a cyclic acetal (B89532) from a ketone and a diol, followed by regioselective ring-opening using a reducing agent.

Hydride-Mediated Reductions (e.g., NaBH₄/ZrCl₄)

The combination of sodium borohydride (B1222165) (NaBH₄) with a Lewis acid such as zirconium(IV) chloride (ZrCl₄) provides a potent system for the reductive cleavage of acetals and ketals. acs.org While acetals are generally stable to NaBH₄ alone, the addition of a Lewis acid activates the acetal, facilitating the cleavage of a carbon-oxygen bond. The reaction proceeds through the coordination of the Lewis acid to one of the oxygen atoms of the acetal, making the adjacent carbon more electrophilic and susceptible to hydride attack from NaBH₄. This method has been successfully employed for the reductive cleavage of various acetals to their corresponding hydroxy ethers in excellent yields under mild conditions. acs.orgprepchem.com For instance, the reagent system has been used for the deoxygenation of N-oxides to amines and the reduction of various other functional groups. prepchem.com

A key aspect of this methodology is its regioselectivity, which can be influenced by steric and electronic factors within the substrate. In the context of synthesizing this compound, this would involve the initial formation of the ketal from cyclopentanone (B42830) and ethylene (B1197577) glycol, namely 1,4-dioxaspiro[4.4]nonane, followed by its reductive cleavage.

Table 1: Reductive Cleavage of Acetals/Ketals with ZrCl₄/NaBH₄

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Various Acetals/Ketals | Corresponding Hydroxyalkyl Ethers | High | ZrCl₄/NaBH₄, Anhydrous THF, 0 °C to rt | acs.org |

| N-Oxides | Corresponding Amines | Quantitative | ZrCl₄/NaBH₄, Anhydrous THF, 0 °C to rt, <15 min | acs.org |

Lithium Aluminum Hydride Reductions

Lithium aluminum hydride (LiAlH₄), particularly in the presence of a Lewis acid like aluminum chloride (AlCl₃), is a highly effective reagent for the reductive cleavage of cyclic acetals. nih.gov While ketals are generally resistant to reduction by LiAlH₄ alone, the addition of a Lewis acid facilitates the C-O bond cleavage. unl.edu This is exemplified in the synthesis of 2-cyclohexyloxyethanol, a structural analog of this compound. The process begins with the formation of the corresponding ketal, 1,4-dioxaspiro[4.5]decane, from cyclohexanone (B45756) and ethylene glycol. unl.edusemanticscholar.org This ketal is then subjected to reductive cleavage with a mixture of LiAlH₄ and AlCl₃ in anhydrous ether. unl.edu The proposed mechanism involves the formation of an oxocarbonium ion intermediate, which is subsequently attacked by a hydride from LiAlH₄. nih.gov This method has been shown to produce 2-cyclohexyloxyethanol in high yields (83–94%). semanticscholar.org A similar strategy can be envisioned for the synthesis of this compound, starting from cyclopentanone.

Table 2: Synthesis of 2-Cyclohexyloxyethanol via Reductive Cleavage

| Reactants | Intermediate | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone, Ethylene Glycol | 1,4-Dioxaspiro[4.5]decane | LiAlH₄/AlCl₃ | 2-Cyclohexyloxyethanol | 83-94 | unl.edusemanticscholar.org |

Alkylation and Etherification Strategies

The formation of the ether bond in this compound can also be accomplished through direct alkylation or etherification reactions. These methods involve the reaction of an alcohol with a suitable alkylating agent.

Reaction of Alcohols with Cyclopentylating Agents

The Williamson ether synthesis is a classic and versatile method for preparing ethers, which can be applied to the synthesis of this compound. umich.eduguidechem.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. umich.edu In the context of synthesizing the target molecule, one viable pathway involves the reaction of the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) with a cyclopentyl halide, such as cyclopentyl bromide or chloride. The alkoxide is typically generated in situ by reacting ethylene glycol with a strong base like sodium hydride (NaH). The subsequent Sₙ2 reaction between the alkoxide and the cyclopentyl halide yields this compound. For this reaction to be efficient, a primary alkyl halide is generally preferred to minimize competing elimination reactions. umich.eduguidechem.com

Alternatively, cyclopentanol (B49286) can be deprotonated to form sodium cyclopentoxide, which then reacts with a 2-haloethanol, such as 2-chloroethanol.

A direct synthesis has been reported where cyclopentanol reacts with ethylene oxide in the presence of sodium metal as a catalyst. nih.gov This reaction, carried out in an autoclave at elevated temperature, provides another route to this compound.

Nucleophilic Substitution in Ether Formation

The core of the Williamson ether synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction. umich.edu The mechanism involves the backside attack of the nucleophilic alkoxide ion on the carbon atom bearing the leaving group (typically a halide). guidechem.com This concerted mechanism results in the inversion of stereochemistry if the carbon being attacked is chiral. For the synthesis of this compound, the choice of reactants is crucial. Using a primary halide is advantageous as it is less sterically hindered and less prone to undergoing elimination reactions, which are often a competing pathway, especially with secondary and tertiary halides. umich.edu The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, which can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion.

Reductive Etherification with Carbonyl Compounds

Reductive etherification offers an alternative route to ethers from carbonyl compounds and alcohols. This one-pot reaction typically involves the formation of a hemiacetal or acetal intermediate, which is then reduced in situ. For the synthesis of this compound, this would involve the reaction of cyclopentanone with ethylene glycol. The initial step is the acid-catalyzed formation of the cyclic ketal, 1,4-dioxaspiro[4.4]nonane. This intermediate can then be subjected to reductive cleavage as described in Section 2.1.

Mitsunobu Coupling Approaches

The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and amines, with a characteristic inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction typically involves an alcohol, a nucleophile (often with an acidic proton), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

In the context of synthesizing ether linkages, such as the one present in this compound, the Mitsunobu reaction can be employed to couple an alcohol with another alcohol, where one acts as the nucleophile. For the synthesis of this compound, this could hypothetically involve the reaction of ethylene glycol with cyclopentanol. In such a scenario, one of the hydroxyl groups of ethylene glycol would act as the nucleophile, attacking the activated cyclopentanol. A selective mono-alkylation of a diol under Mitsunobu conditions is a known strategy. researchgate.net

The general mechanism proceeds through the formation of a betaine (B1666868) intermediate from the reaction of PPh₃ and DEAD. savemyexams.com This intermediate then protonates the nucleophile and subsequently activates the alcohol substrate by forming an alkoxyphosphonium salt. This salt is then susceptible to an Sₙ2 attack by the deprotonated nucleophile, leading to the desired product and triphenylphosphine oxide as a byproduct. organic-chemistry.org

While direct synthesis of this compound via this method is not extensively documented in readily available literature, the reaction is widely used for creating similar ether structures. For instance, the Mitsunobu reaction has been successfully used in the synthesis of various aryl-alkyl ethers and in the selective monoalkylation of diols like p-tert-butylcalix organic-chemistry.orgarene and BINOL with oligoethylene glycol chlorohydrins. researchgate.netmdpi.com The reaction conditions are generally mild, often carried out in solvents like tetrahydrofuran (B95107) (THF) at or below room temperature. wikipedia.org

Table 1: Reagents and Conditions for Mitsunobu Ether Synthesis

| Reagent/Condition | Role/Description | Source(s) |

| Alcohol | Substrate to be converted (e.g., Cyclopentanol) | organic-chemistry.org |

| Nucleophile | Alcohol with an acidic proton (e.g., Ethylene Glycol) | organic-chemistry.org |

| Phosphine | Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃) | organic-chemistry.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane | mdpi.com |

| Temperature | Typically 0 °C to room temperature | wikipedia.org |

Derivatization Pathways and Functional Group Interconversions

The hydroxyl group of this compound serves as a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a broad spectrum of derivatives.

As a primary alcohol, the hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. researchgate.netresearchgate.netgoogle.com

Partial oxidation to the corresponding aldehyde, 2-(cyclopentyloxy)acetaldehyde, can be achieved using milder oxidizing agents or by carefully controlling the reaction conditions, such as distilling the volatile aldehyde as it forms to prevent further oxidation. researchgate.net Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. google.com

More vigorous oxidation, typically using an excess of a strong oxidizing agent and heating under reflux, will convert the primary alcohol to the corresponding carboxylic acid, 2-(cyclopentyloxy)acetic acid. researchgate.net Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) (K₂Cr₂O₇) in an acidic medium (e.g., dilute sulfuric acid). savemyexams.comolabs.edu.innih.govlibretexts.orgsavemyexams.com The color change of these reagents (purple MnO₄⁻ to colorless Mn²⁺, or orange Cr₂O₇²⁻ to green Cr³⁺) provides a visual indication of the reaction's progress. nih.govlibretexts.org

Table 2: Oxidation Reactions of Primary Alcohols

| Target Product | Reagent(s) | Key Conditions | Source(s) |

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., DCM) | google.com |

| Aldehyde | Dess-Martin periodinane | Room temperature, in DCM | google.com |

| Aldehyde | Acidified K₂Cr₂O₇ or KMnO₄ | Excess alcohol, distillation of product | researchgate.netnih.gov |

| Carboxylic Acid | Acidified K₂Cr₂O₇ or KMnO₄ | Excess oxidizing agent, reflux | savemyexams.comresearchgate.netnih.gov |

Amino groups can be introduced into the structure, starting from this compound, most commonly through a two-step sequence involving oxidation followed by reductive amination. researchgate.netbeilstein-journals.org

First, the primary alcohol is oxidized to 2-(cyclopentyloxy)acetaldehyde as described previously. This aldehyde then serves as the substrate for reductive amination. In this reaction, the aldehyde reacts with ammonia, a primary amine, or a secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices. unimi.it This pathway allows for the synthesis of compounds like 2-(cyclopentyloxy)ethanamine. The synthesis of related compounds, such as 4-(aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one, often involves a reductive amination step.

Table 3: Reagents for Reductive Amination of Aldehydes

| Amine Source | Reducing Agent | Solvent | Source(s) |

| Ammonia | Sodium cyanoborohydride (NaBH₃CN) | Methanol | beilstein-journals.org |

| Primary/Secondary Amine | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or THF | unimi.it |

| Ammonium (B1175870) salts | Zinc powder | Water | beilstein-journals.org |

| Formamide/Formic Acid | Heat (Leuckart reaction) | None | google.com |

Pyrazoline and isoxazoline (B3343090) rings are five-membered heterocycles that can be synthesized from α,β-unsaturated ketones, commonly known as chalcones. tsijournals.comdergipark.org.trresearchgate.net To generate such derivatives from this compound, a multi-step synthetic sequence would be required to first prepare a chalcone (B49325) bearing the cyclopentyloxy moiety.

A plausible, though hypothetical, route would involve the synthesis of a substituted benzaldehyde, for example, 4-(2-(cyclopentyloxy)ethoxy)benzaldehyde. This could be achieved through a Williamson ether synthesis between 4-hydroxybenzaldehyde (B117250) and a tosylated or halogenated derivative of this compound. This aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) (e.g., acetophenone itself) in the presence of a base (like NaOH or KOH) to form the corresponding chalcone. researchgate.netmdpi.comchemrevlett.comjchemrev.com

Once the chalcone is obtained, it can be cyclized to form the desired heterocycles:

Pyrazolines are synthesized by reacting the chalcone with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acetic acid. dergipark.org.trcore.ac.ukcore.ac.ukscirp.org

Isoxazolines are formed through the reaction of the chalcone with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium acetate (B1210297) or sodium hydroxide. researchgate.nettsijournals.comresearchgate.netresearchgate.netnih.gov

Table 4: General Synthesis of Pyrazolines and Isoxazolines from Chalcones

| Heterocycle | Key Reagent | Catalyst/Base | Solvent | Source(s) |

| Pyrazoline | Hydrazine hydrate or Phenylhydrazine | Acetic Acid | Ethanol | dergipark.org.trcore.ac.uk |

| Isoxazoline | Hydroxylamine hydrochloride | NaOH or Sodium Acetate | Ethanol | researchgate.nettsijournals.comresearchgate.net |

The synthesis of more complex heterocyclic systems like nicotinonitriles (3-cyanopyridines) and quinolines can also be envisioned starting from derivatives of this compound.

Nicotinonitrile derivatives can be prepared through various methods, including the reaction of chalcones with malononitrile (B47326) in the presence of a base like potassium carbonate or a catalyst such as ammonium acetate. dergipark.org.trscirp.orgresearchgate.net Following the strategy outlined above, a 2-(cyclopentyloxy)ethoxy-substituted chalcone could serve as the precursor for a corresponding nicotinonitrile derivative. These compounds are of interest due to their presence in various pharmacologically active molecules. mdpi.com

Quinoline (B57606) analogues are accessible through several classic named reactions. The Conrad-Limpach synthesis, for example, involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org To create a quinoline with a cyclopentyloxy substituent, one could start with an appropriately substituted aniline, such as 4-(2-(cyclopentyloxy)ethoxy)aniline. This aniline could then be reacted with a β-ketoester like ethyl acetoacetate. The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization to form the 4-hydroxyquinoline (B1666331) product. wikipedia.org Other methods like the Doebner-von Miller and Friedländer syntheses offer alternative routes, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or 2-aminoaryl aldehydes/ketones, respectively. researchgate.netmdpi.com

Catalytic Processes in Synthesis

Catalytic methods offer efficient and often more environmentally benign routes for chemical synthesis. For this compound, catalytic processes can be envisioned for its direct synthesis. A key reaction is the etherification of ethylene glycol.

The direct catalytic etherification of ethylene glycol with cyclopentene (B43876), or a related cyclopentyl source, would be an atom-economical approach. Acid catalysts, such as zeolites (e.g., HZSM-5, H-Beta) or acid resins, are commonly used for etherification reactions between glycols and alcohols or olefins. researchgate.netgoogle.com These solid acid catalysts facilitate the reaction while simplifying product purification. For instance, the etherification of ethylene glycol with other alcohols like ethanol or 1-octanol (B28484) has been studied using various zeolite catalysts, demonstrating the feasibility of this approach. researchgate.net A study on the direct conversion of ethylene glycol into a polyesterether also highlights that ether linkages can be formed under catalytic conditions, with the removal of water favoring the etherification pathway. acs.org

Alternatively, an indirect catalytic approach could involve the catalytic conversion of syngas (CO + H₂) to ethanol, followed by a separate etherification step. acs.org However, direct catalytic routes from bulk starting materials are generally preferred for their efficiency.

Table 5: Potential Catalytic Approaches for this compound Synthesis

| Reaction Type | Catalyst Type | Reactants | Key Advantages | Source(s) |

| Direct Etherification | Solid Acid (e.g., Zeolites) | Ethylene Glycol, Cyclopentene | Atom economy, catalyst reusability | researchgate.netgoogle.com |

| Dehydrative Coupling | Ruthenium Complex | Ethylene Glycol, Cyclopentanol | Mild conditions | acs.org |

Heterogeneous Catalysis

The synthesis of ether-alcohols such as this compound can be effectively achieved through heterogeneous catalysis, a methodology prized for its operational simplicity and the ease of catalyst separation and recycling. While direct literature on this compound is sparse, analogous etherification reactions provide a clear framework for its synthesis, primarily through the acid-catalyzed reaction of ethylene glycol with cyclopentene or cyclopentanol.

Heterogeneous catalysts, such as strong acid ion-exchange resins (e.g., Amberlyst-15, Amberlyst-35) and zeolites (e.g., H-Y, H-Beta), are commonly employed for the etherification of glycols. researchgate.net For instance, the etherification of ethylene glycol with isobutylene, an analog to cyclopentene, has been studied using these catalysts. researchgate.net H-Beta zeolite has demonstrated high conversion rates for glycerol (B35011) etherification, although steric hindrance can be a limiting factor for the formation of larger ether products. researchgate.net This suggests that for the synthesis of this compound, the pore size and acid site characteristics of the zeolite catalyst would be critical.

The direct etherification of alcohols is another viable pathway. researchgate.net Research on the cross-etherification of cyclopentanol has shown that MFI zeolite is an efficient catalyst. researchgate.net However, zeolites with larger internal voids can sometimes favor the dehydration of the alcohol (e.g., cyclopentanol to cyclopentene) as an undesired side reaction. researchgate.net The hydrogenation of cyclopentane-1,3-dione to produce cyclopentane-1,3-diol, a structural analog, has been successfully carried out using a commercial Ru/C catalyst, highlighting the utility of supported metal catalysts in synthesizing relevant precursors. acs.org A patent also describes the preparation of glycol ethers by reacting ethylene glycol with a low-carbon aliphatic alcohol in the presence of an acid catalyst, achieving high conversion and selectivity. google.com

Table 1: Performance of Heterogeneous Catalysts in Analogous Etherification Reactions

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Amberlyst 15, Amberlyst 35, H-Y, H-Beta Zeolites | Ethylene Glycol + Isobutylene | Amberlyst 35 was effective for forming di- and tri-ethers. H-Beta showed high glycerol conversion but steric hindrance was observed. | researchgate.net |

| MFI Zeolite | Cyclopentanol + Methanol | Achieved 70% yield of cyclopentyl methyl ether. Larger pore zeolites led to undesired cyclopentene formation. | researchgate.net |

| Ru/C | Cyclopentane-1,3-dione + H₂ | Successfully hydrogenated the dione (B5365651) to cyclopentane-1,3-diol, a key structural analog. | acs.org |

| Acid Catalyst (Proton or Solid Acid) | Ethylene Glycol + Low-carbon Alcohol | Achieved >90% conversion of ethylene glycol with high selectivity for the monoether product (86%). | google.com |

Photocatalytic Methods for Alcohol Transformations

Photocatalysis offers a modern, sustainable approach for activating alcohols for various transformations, including ether synthesis. These methods often proceed under mild conditions using visible light as an energy source. The core principle involves the generation of highly reactive alkoxy radicals from alcohols, which can then participate in subsequent bond-forming reactions. acs.orgdiva-portal.org

Several photocatalytic strategies could be adapted for the synthesis of this compound and its analogs. One approach is the photoredox-catalyzed difunctionalization of alkenes, where an alkene reacts with an alcohol to form a functionalized ether. acs.org For example, a range of alkenes can be smoothly difunctionalized with alcohols in an anti-Markovnikov fashion to yield various functionalized alkyl alkyl ethers. acs.org This could be applied to the direct reaction of cyclopentene with ethylene glycol.

Another strategy involves the generation of alkoxy radicals from free alcohols without pre-functionalization, using either metal-based photocatalysts or metal-free organic dyes. acs.orgmdpi.com For instance, cerium-based photocatalysts can activate the O-H bond in alcohols to produce an alkoxy intermediate, which can then undergo further reactions. mdpi.comnih.gov Metal-free methods using organic photosensitizers have also been developed for the alkylation of alkenes using aliphatic alcohols as radical precursors. acs.orgdiva-portal.org

Furthermore, photocatalyst-free methods have emerged. A visible-light-driven deoxygenative cross-coupling of alcohols has been developed using xanthate salts as alcohol-activating groups. exlibrisgroup.comx-mol.com Upon photoexcitation, these salts facilitate the transformation of a broad range of alcohols into various derivatives, including ethers, under mild conditions without an external photocatalyst. exlibrisgroup.comx-mol.com

Table 2: Examples of Photocatalytic Systems for Alcohol Functionalization

| Catalytic System | Transformation | Mechanism/Key Feature | Reference |

|---|---|---|---|

| fac-Ir(ppy)₃ | Alkene Difunctionalization with Alcohols | Generates alkoxy radicals from alcohols for anti-Markovnikov addition to alkenes, forming ethers. | acs.org |

| Cerium Photocatalyst | δ-C−H Functionalization of Alcohols | Photoinduced ligand-to-metal charge transfer (LMCT) activates the free O-H bond to form an alkoxy radical. | mdpi.comnih.gov |

| Benzo[b]phenothiazine (Organic Photocatalyst) | Alkoxyalkylation of Styrenes | Organophotoredox-catalyzed reaction between alcohols and styrenes to form α-tertiary ethers. | rsc.org |

| Photocatalyst-Free (Xanthate Salts) | Deoxygenative Cross-Coupling of Alcohols | Direct photoexcitation of in situ generated xanthate anions from alcohols to form oxime ethers. | exlibrisgroup.comx-mol.com |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize sustainable resources.

Solvent Reduction and Solvent-Free Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free reactions, conducted by grinding solid reactants together (mechanochemistry) or simply heating a mixture of neat reagents, can lead to higher efficiency, shorter reaction times, and simpler product isolation. imist.makahedu.edu.in For example, the synthesis of Schiff bases has been achieved by grinding an amine and an aldehyde in a mortar at room temperature. kahedu.edu.in

In the context of this compound synthesis, a solvent-free approach could involve the direct reaction of liquid ethylene glycol with cyclopentene or cyclopentanol, potentially with a solid acid catalyst that can be easily filtered off after the reaction. Another strategy involves using one of the reactants as the solvent. For instance, in the synthesis of azacyanines, dibromomethane (B42720) was used as both a catalyst and the reaction medium, effectively creating a "solution-free" process at a certain reactant concentration. nih.gov This principle could be applied by using an excess of either ethylene glycol or cyclopentene to serve as the solvent phase.

One-Pot Catalytic Processes

One-pot processes, where multiple reaction steps are performed sequentially in the same reactor without isolating intermediates, embody several green chemistry principles, including atom economy, reduced solvent use, and energy savings. rsc.org These processes streamline synthesis and minimize waste generation.

The synthesis of ethers from alcohols and carbonyl compounds has been achieved via one-pot reductive etherification. researchgate.netrsc.org In one such method, an aldehyde and an alcohol react in the presence of a phosphine and an acid to form an α-(alkoxyalkyl)phosphonium salt, which is then hydrolyzed in the same pot to yield the final ether product. rsc.org This avoids the need for metal hydrides and exhibits excellent functional group tolerance. rsc.org Another efficient one-pot synthesis converts various alcohols into O-alkyl oxime ethers using a mixture of triphenylphosphine, carbon tetrachloride, and a base, showcasing the versatility of this approach. organic-chemistry.org Such a strategy could be envisioned for this compound, potentially starting from precursors like cyclopentanone and a protected ethylene glycol derivative, which are then converted and coupled in a single, streamlined sequence.

Development of Sustainable Reagents and Catalysts

The development of sustainable catalysts is a cornerstone of green chemistry, focusing on catalysts that are derived from renewable resources, are non-toxic, and can be easily recovered and reused. nih.gov This includes moving away from catalysts based on rare or precious metals towards those using abundant and environmentally benign elements.

Recent advancements include the creation of solid acid catalysts from biomass waste via hydrothermal carbonization. repec.orgacs.org These sulfonated carbon materials have shown high activity and stability in esterification reactions, a process analogous to etherification, and can be recycled multiple times. repec.org Another innovative area is the development of sun-activated catalysts, such as single-atom nickel catalysts on carbon nitride supports, which can drive reactions using sunlight, thus reducing the reliance on energy-intensive heating methods. scitechdaily.com

For alcohol transformations, recoverable magnetic nanocatalysts, such as palladium supported on triazole-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@triazole@Pd), have been used for the selective oxidation of alcohols in water using molecular oxygen as the oxidant. ias.ac.in The catalyst can be easily removed from the reaction mixture with an external magnet and reused multiple times without significant loss of activity. ias.ac.in Zirconium and hafnium polyhedral oligosilsesquioxane complexes have also been reported as robust, durable, and green homogeneous catalysts for reductive etherification reactions. rsc.org The application of such recyclable or biomass-derived catalysts would significantly improve the green credentials of the synthesis of this compound.

Chemical Transformations and Mechanistic Investigations of 2 Cyclopentyloxy Ethanol

Reaction Pathways of the Hydroxyl Moiety

The primary alcohol functional group is a versatile handle for numerous synthetic modifications, including oxidation, esterification, and etherification.

The primary hydroxyl group of 2-(Cyclopentyloxy)ethanol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org

The partial oxidation to the corresponding aldehyde, 2-(cyclopentyloxy)acetaldehyde, requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. vaia.com Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are suitable for this transformation. nih.gov The reaction is typically performed in an anhydrous solvent like dichloromethane.

Conversely, complete oxidation to 2-(cyclopentyloxy)acetic acid can be achieved using strong oxidizing agents. synquestlabs.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in an alkaline solution or potassium dichromate (K₂Cr₂O₇) in an acidic medium. vaia.comdoubtnut.comstackexchange.com The oxidation process often proceeds through the intermediate aldehyde, which is rapidly oxidized further to the carboxylic acid in the presence of water. wikipedia.orgchemistryviews.org Modern methods also employ catalytic systems, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, for more efficient and selective oxidations under milder conditions. derpharmachemica.com

Table 1: Selective Oxidation Reactions of this compound

| Target Product | Reagent(s) | Reaction Type |

|---|---|---|

| 2-(Cyclopentyloxy)acetaldehyde | Pyridinium Chlorochromate (PCC) | Mild Oxidation |

| 2-(Cyclopentyloxy)acetic acid | Potassium Permanganate (KMnO₄) | Strong Oxidation |

| 2-(Cyclopentyloxy)acetic acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Strong Oxidation |

Esterification of this compound involves the reaction of its hydroxyl group with a carboxylic acid or one of its derivatives (such as an acid chloride or anhydride). The most common laboratory method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). athabascau.ca

This reaction is a reversible equilibrium process. athabascau.ca To drive the reaction toward the formation of the ester product, such as 2-(cyclopentyloxy)ethyl acetate (B1210297), an excess of one of the reactants (usually the alcohol) can be used, or one of the products (usually water) can be removed as it is formed. athabascau.ca For example, reacting this compound with acetic acid under acid catalysis yields 2-(cyclopentyloxy)ethyl acetate. molport.com

Table 2: Example Esterification Reactions of this compound

| Carboxylic Acid | Ester Product |

|---|---|

| Acetic Acid | 2-(Cyclopentyloxy)ethyl acetate |

| Propanoic Acid | 2-(Cyclopentyloxy)ethyl propanoate |

The hydroxyl group of this compound can be converted into a second ether linkage through etherification reactions. The Williamson ether synthesis is a widely used method for this purpose, particularly for forming unsymmetrical ethers. byjus.commasterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism and involves two main steps. libretexts.org

First, the alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic alkoxide ion. masterorganicchemistry.com Second, this alkoxide is reacted with a suitable organohalide, typically a primary alkyl halide like methyl iodide or ethyl bromide. masterorganicchemistry.comlibretexts.org The alkoxide displaces the halide ion in an Sₙ2 reaction to form the new ether. An analogous reaction is used in the synthesis of the drug Rolipram, where a related phenol (B47542) is etherified using cyclopentyl bromide in the presence of NaH to form a cyclopentyloxy group. drugfuture.com

Table 3: Example Etherification Reactions of this compound

| Alkyl Halide | Base | Resulting Ether Product |

|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 1-(Cyclopentyloxy)-2-methoxyethane |

| Ethyl Bromide (CH₃CH₂Br) | Sodium Hydride (NaH) | 1-(Cyclopentyloxy)-2-ethoxyethane |

Reactivity of the Ether Linkage

Ether linkages are generally characterized by their low reactivity and stability towards many reagents, which is why ethers are often used as solvents. libretexts.org However, the C-O bond of an ether can be cleaved under harsh conditions, most commonly by treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com

The cleavage mechanism begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following this, a nucleophilic halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. In the case of this compound, the ether oxygen connects a primary carbon and a secondary carbon (of the cyclopentyl ring). The subsequent nucleophilic attack will likely proceed via an Sₙ2 pathway at the less sterically hindered primary carbon. masterorganicchemistry.comstackexchange.com This would result in the formation of cyclopentanol (B49286) and a 2-haloethanol derivative. If an excess of the hydrohalic acid is used, the alcohol products can be further converted into alkyl halides. libretexts.org

Nucleophilic Reactivity of the Cyclopentyl Moiety in Derivatives

The saturated cyclopentyl ring in this compound is not inherently nucleophilic. However, derivatives containing the 2-(cyclopentyloxy)phenyl moiety can be transformed into potent nucleophiles for use in carbon-carbon bond-forming reactions.

A notable example is found in an asymmetric synthesis of the drug Rolipram. drugfuture.com In this pathway, a key intermediate, 4-bromo-2-(cyclopentyloxy)anisole, is used in a stereocontrolled arylation reaction. The derivative is first treated with tert-butyllithium, which undergoes a metal-halogen exchange to generate a highly reactive aryllithium species. This organolithium compound then acts as a powerful nucleophile, attacking a bicyclic ketoester to form a new carbon-carbon bond, ultimately leading to the core structure of Rolipram. drugfuture.com This demonstrates how a derivative of this compound can be chemically activated to participate in complex nucleophilic reactions.

Carbonylation Reactions (e.g., with CO₂)

The reaction of alcohols with carbon dioxide (CO₂) to produce organic carbonates is a significant area of research, particularly from the perspective of CO₂ utilization. frontiersin.org This transformation allows for the direct synthesis of linear organic carbonates from alcohols, though the reaction is typically limited by chemical equilibrium. frontiersin.org

The direct carbonylation of this compound with CO₂ would be expected to yield bis(2-(cyclopentyloxy)ethyl) carbonate. This reaction generally requires the use of a catalyst to proceed at a reasonable rate. Heterogeneous catalysts, such as cerium(IV) oxide (CeO₂), have been shown to be effective for the synthesis of carbonates from CO₂ and various alcohols. frontiersin.org A potential side reaction in this process is the acid-catalyzed dehydration of the alcohol to form a diether. frontiersin.org While the direct carbonylation of alcohols with CO is also possible, it often requires different catalytic systems, such as those based on palladium, and may be used in the synthesis of other carbonyl-containing compounds. mdpi.com

Comparative Reactivity with Structural Analogs

The reactivity of this compound is best understood by comparing it with its structural analogs. Factors such as steric hindrance, ring strain, and the electronic effects of the substituent groups play a significant role in determining the chemical behavior of these molecules. Analogs can include other glycol ethers with different alkyl or cycloalkyl groups.

For instance, comparing this compound to an analog with a larger cycloalkyl group, such as 2-(Cyclohexyloxy)ethanol, reveals differences in reactivity stemming from steric bulk. The larger cyclohexyl group can impose greater steric hindrance around the reaction center, potentially slowing down reactions that require nucleophilic attack or access to the hydroxyl group. Conversely, the cyclopentyl ring in this compound has a moderate level of ring strain compared to linear or larger cyclic structures, which can influence reaction pathways that involve the ether linkage.

A comparison with a simple acyclic analog like 2-Ethoxyethanol highlights the influence of the cycloalkyl moiety. The cyclopentyl group, being more electron-donating than an ethyl group, can affect the acidity of the hydroxyl proton and the nucleophilicity of the ether oxygen. These differences can lead to variations in reaction rates and product distributions in processes like oxidation, etherification, or esterification. Research on related structures, such as aminomethyl cyclopentyl ethanols, has shown that a cyclohexyl ring's larger size can reduce ring strain and increase steric hindrance compared to a cyclopentyl variant.

| Compound | Key Structural Feature | Expected Impact on Reactivity |

|---|---|---|

| This compound | Cyclopentyl ring | balanceModerate steric hindrance; moderate ring strain may influence ether cleavage reactions. |

| 2-(Cyclohexyloxy)ethanol | Cyclohexyl ring | arrow_downwardIncreased steric hindrance compared to cyclopentyl analog, potentially slowing reaction rates. Lower ring strain. |

| 2-Ethoxyethanol | Ethyl group | arrow_upwardMinimal steric hindrance, allowing for faster reaction rates at the hydroxyl group. |

| Cyclopentanol | No ether-ethanol chain | compare_arrowsLacks the ether oxygen, limiting its reactivity to that of a typical secondary alcohol. Serves as a baseline for the reactivity of the cyclopentyl ring itself. |

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms of this compound is fundamental to predicting its chemical behavior and designing synthetic pathways. Key mechanistic concepts include proton-coupled electron transfer, fragmentation pathways observed in mass spectrometry, and the roles of transient species like intermediates and transition states.

Proton-Coupled Electron Transfer (PCET) describes reactions where both a proton and an electron are transferred. wikipedia.org These mechanisms are crucial in many chemical and biological processes, including the oxidation of alcohols. wikipedia.orguu.se PCET reactions can proceed through different pathways: a concerted step where the proton and electron transfer simultaneously (CPET), or stepwise pathways where transfer occurs sequentially (ETPT or PTET). wikipedia.orgnih.gov

For an alcohol like this compound, oxidation reactions likely involve PCET. The specific pathway depends on the reaction conditions and the properties of the oxidizing agent. nih.gov

Stepwise (ETPT): An initial electron transfer (ET) from the alcohol would form a radical cation, followed by proton transfer (PT) from the hydroxyl group.

Stepwise (PTET): Initial proton transfer (deprotonation) would form an alkoxide, which is then more easily oxidized via electron transfer.

Concerted (CPET): The O-H bond breaks simultaneously with the electron transfer to the oxidant, avoiding high-energy intermediates like radical cations. wikipedia.orgresearchgate.net This is often more favorable thermodynamically. researchgate.net

Recent studies on the β-scission of secondary alcohols have highlighted the complexity of these transformations, suggesting that multiple mechanisms, including non-PCET fragmentation and both concerted and stepwise PCET, can operate concurrently. acs.org The choice between these pathways is governed by factors such as the bond dissociation energy of the O-H bond and the redox potential of the reaction partners. acs.org

| PCET Mechanism | Description of Steps | Key Characteristic |

|---|---|---|

| Concerted (CPET) | Single step involving simultaneous transfer of H+ and e-. | Avoids high-energy intermediates; often associated with a large kinetic isotope effect. wikipedia.org |

| Stepwise (ETPT) | 1. Electron Transfer (ET) from alcohol. 2. Proton Transfer (PT) from resulting radical cation. | Proceeds via a radical cation intermediate. nih.gov |

| Stepwise (PTET) | 1. Proton Transfer (PT) from alcohol. 2. Electron Transfer (ET) from the resulting alkoxide. | Proceeds via an alkoxide intermediate; favored by basic conditions. nih.gov |

In mass spectrometry, this compound would undergo characteristic fragmentation, providing structural information. The fragmentation of alcohols and ethers is well-documented and typically involves alpha-cleavage and dehydration or cleavage at the ether linkage. libretexts.orglibretexts.org

For this compound, the following pathways are plausible:

Alpha-Cleavage (next to hydroxyl): Breakage of the C1-C2 bond would result in the loss of a cyclopentyloxymethyl radical (•CH₂OC₅H₉), leading to the formation of a [CH₂OH]⁺ ion at m/z = 31.

Alpha-Cleavage (at ether oxygen): Cleavage can occur on either side of the ether oxygen.

Loss of an ethyl alcohol radical (•CH₂CH₂OH) would leave a cyclopentyl cation [C₅H₉]⁺ at m/z = 69.

Loss of the cyclopentyl radical (•C₅H₉) would generate an [OCH₂CH₂OH]⁺ ion at m/z = 61.

Dehydration: The loss of a water molecule (H₂O, 18 amu) from the molecular ion is a common pathway for alcohols, which would result in a fragment ion [M-18]⁺. libretexts.org

| Fragmentation Pathway | Neutral Loss | Observed Fragment Ion (m/z) | Structure of Fragment |

|---|---|---|---|

| α-Cleavage (C-C bond) | •CH₂OC₅H₉ | 31 | [CH₂OH]⁺ |

| Ether Cleavage (Loss of cyclopentyl) | •C₅H₉ | 61 | [OCH₂CH₂OH]⁺ |

| Ether Cleavage (Loss of ethanoloxy) | •OCH₂CH₂OH | 69 | [C₅H₉]⁺ |

| Dehydration | H₂O | 112 (M-18) | [C₇H₁₂O]⁺• |

Any chemical transformation of this compound proceeds through one or more transition states and may involve reaction intermediates. solubilityofthings.com

Transition States: These are high-energy, transient configurations at the peak of the energy barrier for a reaction step. solubilityofthings.comyoutube.com They represent the point where bonds are partially broken and formed. solubilityofthings.com For example, in a bimolecular substitution (Sₙ2) reaction at the primary carbon of the ethanol (B145695) moiety, the transition state would be a pentacoordinate carbon structure. masterorganicchemistry.com Transition states are inherently unstable and cannot be isolated. youtube.com

Intermediates: These are species that exist in a local energy minimum between two transition states in a multi-step reaction. youtube.comlibretexts.org Unlike transition states, intermediates are discrete molecules that can have a finite, albeit often short, lifetime. solubilityofthings.com If this compound were to undergo a reaction proceeding via an Sₙ1 or E1 mechanism (e.g., after protonation of the hydroxyl group and loss of water), a secondary carbocation intermediate would be formed at the C1 position. The stability of such an intermediate would dictate the subsequent reaction steps. libretexts.org

| Concept | Definition | Position on Energy Diagram | Stability & Lifetime |

|---|---|---|---|

| Transition State | A high-energy configuration where bonds are in the process of breaking and forming. solubilityofthings.com | Energy maximum (peak). solubilityofthings.com | Extremely unstable, exists for femtoseconds, not isolatable. solubilityofthings.comyoutube.com |

| Intermediate | A distinct molecular species formed in one step and consumed in a subsequent step. libretexts.org | Local energy minimum (valley) between two transition states. libretexts.org | More stable than a transition state; may be detectable or, rarely, isolatable. solubilityofthings.com |

Advanced Applications of 2 Cyclopentyloxy Ethanol and Its Derivatives in Research

Applications in Medicinal Chemistry and Drug Discovery

The 2-(cyclopentyloxy)ethanol framework is a key component in the development of novel therapeutic agents. Researchers have utilized this chemical entity as a foundational scaffold to explore treatments for a range of diseases, from inflammation and cancer to cardiovascular conditions.

The 2-cyclopentyloxyanisole structure, a derivative of this compound, has been identified as a privileged scaffold in medicinal chemistry. nih.govsemanticscholar.org This core structure is particularly prominent in the design of phosphodiesterase 4 (PDE4) inhibitors. nih.govacs.orgacs.org Recognizing its potential, researchers have synthesized new series of molecules by incorporating this scaffold. nih.govsemanticscholar.org These efforts include creating derivatives that feature chalcone (B49325) structures, various heterocyclic systems (such as quinazoline, quinoline (B57606), pyridine, pyrimidine, and imidazole (B134444) rings), and thioamide moieties. nih.govsemanticscholar.org The versatility of the 2-(cyclopentyloxy)phenyl group allows it to serve as a building block for creating diverse chemical libraries aimed at discovering new biologically active agents, particularly with antitumor properties. nih.gov

Derivatives built upon the 2-cyclopentyloxyanisole scaffold have been evaluated for their ability to inhibit key enzymes involved in inflammation and cancer pathways. nih.govsemanticscholar.org Specifically, studies have focused on cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and tumor necrosis factor-alpha (TNF-α). nih.govsemanticscholar.orgresearchgate.net

In one study, a series of 24 compounds with this core scaffold were synthesized and tested. nih.gov The most active of these were further evaluated for enzyme inhibition. nih.govsemanticscholar.org Notably, compound 4b showed potent inhibition of COX-2 with an IC50 value of 1.08 µM, comparable to the reference drug celecoxib (B62257) (IC50 = 0.68 µM). nih.govsemanticscholar.org Compound 13 also demonstrated strong COX-2 inhibition (IC50 = 1.88 µM). nih.govsemanticscholar.org For PDE4B, compounds 4a , 7b , and 13 were effective inhibitors, with compound 13 being the most potent (IC50 = 3.98 µM). nih.govsemanticscholar.orgresearchgate.net Furthermore, compounds 4a and 13 were found to be potent inhibitors of TNF-α, with compound 4a (IC50 = 2.01 µM) exceeding the potency of celecoxib (IC50 = 6.44 µM). nih.govsemanticscholar.orgresearchgate.net These findings underscore the potential of this scaffold in developing multi-target agents for diseases where these enzymes are overactive. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected 2-Cyclopentyloxyanisole Derivatives

| Compound | COX-2 IC50 (µM) | PDE4B IC50 (µM) | TNF-α IC50 (µM) |

| 4a | - | 5.62 | 2.01 |

| 4b | 1.08 | - | - |

| 7b | - | 5.65 | - |

| 13 | 1.88 | 3.98 | 6.72 |

| Celecoxib (Reference) | 0.68 | - | 6.44 |

| Roflumilast (Reference) | - | 1.55 | - |

| Data sourced from Youssef et al., 2020. nih.govsemanticscholar.orgresearchgate.net |

The 2-(cyclopentyloxy)ethoxy moiety has been instrumental in the design of selective ligands for β-adrenoceptors. acs.orgnottingham.ac.uk The development of highly selective β1-adrenoceptor antagonists (beta-blockers) is crucial for treating cardiovascular diseases while avoiding side effects associated with β2-receptor blockade, such as bronchoconstriction. google.com

Research into novel phenoxypropanolamine derivatives revealed that incorporating a 2-(cyclopentyloxy)ethoxy group at one end of the molecule could significantly influence receptor affinity and selectivity. acs.orgnottingham.ac.uk In one study, modifying a lead compound by introducing this group helped to regain high affinity for the β1-adrenoceptor while diminishing affinity for the β2-adrenoceptor, thus improving selectivity. nottingham.ac.uk For example, a novel analogue of the β1-selective antagonist LK 204-545, compound 19 , was synthesized and showed a 562-fold selectivity for the β1-adrenoceptor over the β2-adrenoceptor. acs.org This work highlights the strategic importance of the cyclopentyloxy-containing terminus in fine-tuning ligand-receptor interactions to achieve desired pharmacological profiles. acs.org

Table 2: β-Adrenoceptor Binding Affinity and Selectivity of Compound 19

| Receptor | log K_D | K_D (nM) | Selectivity (β1/β2) |

| Human β1-Adrenoceptor | -7.49 ± 0.03 | 32.4 | 562-fold |

| Human β2-Adrenoceptor | -5.29 ± 0.04 | 5128.6 | |

| K_D represents the dissociation constant, a measure of binding affinity. Data sourced from Comeo et al., 2013. acs.org |

While the primary focus of research on this compound derivatives has been on anti-inflammatory and anticancer applications, related structural classes have been investigated for other biological activities. For instance, studies on various heterocyclic compounds, such as piperidine (B6355638) and isoxazoline (B3343090) derivatives, have shown significant antimicrobial and antioxidant properties. nih.govacademicjournals.org

One study synthesized novel piperidine derivatives and evaluated their activities, finding that some compounds exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. academicjournals.org Another investigation into new isoxazoline derivatives revealed that one compound showed notable antioxidant activity in both DPPH and ABTS assays, as well as some antibacterial effects. nih.gov Although direct studies on this compound derivatives for these specific activities are not prominently featured in the reviewed literature, the proven success of structurally similar scaffolds suggests a potential avenue for future research. The synthesis of related compounds has been noted for yielding derivatives with significant antioxidant and antitumor activities, indicating that this could be a valuable scaffold for developing new agents in these areas as well.

A significant body of research has been dedicated to evaluating the anticancer potential of 2-cyclopentyloxyanisole derivatives. nih.govsemanticscholar.orgresearchgate.net A comprehensive study involved synthesizing a series of these compounds and screening them for in vitro antitumor activity against a panel of human cancer cell lines, including liver (HePG2), colon (HCT-116), breast (MCF-7), prostate (PC3), and cervical (HeLa) cancer. nih.gov

Several compounds emerged as highly potent, with IC50 values in the low micromolar range. nih.govsemanticscholar.org Specifically, compounds 4a , 4b , 6b , 7b , 13 , and 14 demonstrated the most significant antitumor activity. nih.govsemanticscholar.orgresearchgate.net For instance, against the HePG2 liver cancer cell line, compound 4a had an IC50 of 5.13 µM. Against the HCT-116 colon cancer cell line, compound 7b showed an IC50 of 6.25 µM. nih.gov The anticancer effects of these compounds are believed to be linked to their ability to inhibit enzymes like COX-2 and PDE4B and to modulate signaling pathways crucial for cell proliferation and survival. nih.govsemanticscholar.org Furthermore, imidazole derivatives containing the 3-(cyclopentyloxy)-4-methoxyphenyl group have also shown anticancer potential by inducing apoptosis and cell cycle arrest. rsc.org

Table 3: In Vitro Anticancer Activity (IC50, µM) of Potent 2-Cyclopentyloxyanisole Derivatives

| Compound | HePG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |

| 4a | 5.13 | 7.34 | 8.14 |

| 4b | 6.25 | 8.16 | 9.03 |

| 6b | 7.15 | 9.21 | 10.11 |

| 7b | 6.11 | 6.25 | 7.98 |

| 13 | 8.24 | 10.43 | 11.23 |

| 14 | 9.33 | 11.12 | 12.09 |

| Doxorubicin (Reference) | 4.52 | 5.33 | 5.87 |

| Data sourced from Youssef et al., 2020. nih.govsemanticscholar.org |

Structure-activity relationship (SAR) analyses are crucial for optimizing lead compounds into effective drug candidates by relating chemical structure to biological activity. drugdesign.org For derivatives of 2-cyclopentyloxyanisole, SAR studies have provided valuable insights into the structural requirements for potent antitumor and enzyme-inhibiting activities. nih.govresearchgate.net

Key findings from these studies indicate that the nature and position of substituents on the core scaffold are critical. nih.gov For example, in a series of phenyl alkyl ketones designed as PDE4 inhibitors, compounds with a methoxy (B1213986) group at the 4-position of the phenyl ring were 20- to 500-fold more potent than those with the same group at the 3-position. nih.gov In the context of the 2-cyclopentyloxyanisole derivatives with anticancer activity, the SAR study revealed that incorporating certain heterocyclic moieties, such as the phenanthroimidazole in compound 7b , led to enhanced potency against multiple cancer cell lines. nih.gov Similarly, the presence of specific chalcone-like structures in compounds 4a and 4b was associated with strong antitumor effects. nih.gov These SAR analyses guide medicinal chemists in rationally designing the next generation of inhibitors with improved potency and selectivity. drugdesign.org

Role in Complex Organic Synthesis

Stereodivergent Synthesis

Stereodivergent synthesis enables the selective production of any stereoisomer of a product with multiple stereocenters from a common starting material, simply by altering the reagents or reaction conditions. This strategy is highly valuable in medicinal chemistry, where different stereoisomers of a drug can exhibit vastly different biological activities. Derivatives of this compound are central to the stereoselective synthesis of potent pharmaceutical compounds, such as pyrrolidine (B122466) derivatives. mdpi.comnih.govresearchgate.net

A notable application involves the synthesis of enantiomerically enriched pyrrolidin-2-ones. The process often starts from 3-(cyclopentyloxy)-4-methoxybenzaldehyde, a derivative of the core structure. amazonaws.com An asymmetric Michael addition of a malonic ester to a nitroalkene derived from this aldehyde sets a key stereocenter. Subsequent stereoselective reduction and cyclization reactions lead to the formation of the pyrrolidinone core. mathnet.ru The choice of chiral catalysts or auxiliaries in these steps is crucial for controlling the stereochemical outcome, allowing for the targeted synthesis of specific diastereomers. acs.orgrsc.org

For instance, the synthesis of (+)- and (–)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one, a potent phosphodiesterase IVb (PDE4B) inhibitor, relies on a stereoselective [4+2] cycloaddition as a key step. researchgate.net The control over the stereochemistry during the formation of the initial 1,2-oxazine ring dictates the final stereochemistry of the pyrrolizidinone product.

Table 1: Stereodivergent Control in Pyrrolidine Synthesis

| Starting Material | Reagent/Catalyst | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Dimethyl (R)-2-[1-(3-cyclopentyloxy-4-methoxyphenyl)-2-nitroethyl]malonate | NaBH4 / NiCl2 | Reductive Cyclization | anti-pyrrolidin-2-one (major isomer) mathnet.ru |

| Nitroalkene + Chiral Vinyl Ether | [4+2] Cycloaddition | Asymmetric Diels-Alder | Enantiomerically enriched 1,2-oxazine precursor researchgate.netnih.gov |

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming transformations occur in a single synthetic operation without isolating intermediates. researchgate.net This approach significantly enhances synthetic efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures. The synthesis of heterocyclic systems containing the 3-(cyclopentyloxy)-4-methoxyphenyl group provides excellent examples of such elegant reaction sequences.

A prime example is the synthesis of 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. This synthesis utilizes a reductive domino transformation of a 3-β-carbomethoxyethyl-substituted six-membered cyclic nitronate. researchgate.net The key precursor, a cyclic nitronate, is first assembled via a stereoselective [4+2] cycloaddition. This intermediate then undergoes a remarkable cascade reaction upon catalytic hydrogenation.

The domino sequence is initiated by the reduction of the nitronate, which triggers a series of intramolecular cyclizations and rearrangements, ultimately forming the complex pyrrolizidinone fused-ring system in a single step. researchgate.net This process involves the formation of multiple C-N and C-C bonds and the generation of several stereocenters with high stereocontrol.

Another documented cascade involves the reaction of a Michael adduct, such as dimethyl (R)-2-[1-(3-cyclopentyloxy-4-methoxyphenyl)-2-nitroethyl]malonate, which undergoes a tandem reduction/ring closure reaction to form the pyrrolidin-2-one ring system. mathnet.ru

Table 2: Example of a Reductive Domino Cascade Sequence

| Step | Reaction Type | Description |

|---|---|---|

| Initiation | Catalytic Hydrogenation (e.g., H2, PtO2) | Reduction of the cyclic nitronate (or nitro group) to a hydroxylamine (B1172632) or amine. researchgate.net |

| Cascade Step 1 | Intramolecular Condensation | The newly formed amine attacks an ester carbonyl group within the molecule. |

| Cascade Step 2 | Lactamization | Formation of the pyrrolidinone ring. researchgate.net |

| Cascade Step 3 | Further Cyclization | Subsequent intramolecular reaction to form the fused pyrrolizidine (B1209537) ring system. |

| Final Product | Pyrrolizidinone derivative | Formation of 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. researchgate.net |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(cyclopentyloxy)ethanol by examining the interaction of the molecule with electromagnetic radiation. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Infrared (IR) Spectroscopy: The IR spectrum of an alcohol like this compound is characterized by a prominent, broad absorption band in the region of 3300-3600 cm⁻¹, which is indicative of the O-H stretching vibration. pressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info Additionally, a strong C-O stretching absorption is expected to appear around 1050 cm⁻¹. pressbooks.publibretexts.org The presence of the cyclopentyl group would be confirmed by C-H stretching vibrations typically observed between 2850 and 3010 cm⁻¹. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Protons on the carbon adjacent to the ether oxygen are deshielded and would appear in the 3.4-4.5 ppm range. pressbooks.pub The proton of the hydroxyl group (O-H) typically appears as a singlet, and its chemical shift can vary depending on concentration and solvent. Deuterium oxide (D₂O) can be used to confirm the O-H signal, as the proton will exchange with deuterium, causing the peak to disappear from the spectrum. libretexts.org

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom bonded to the hydroxyl group is deshielded and typically resonates in the 50-80 δ range. pressbooks.pub The carbons of the cyclopentyl ring and the ethoxy group will have distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For alcohols, common fragmentation pathways include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). pressbooks.publibretexts.org The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (130.19 g/mol ), along with fragment ions resulting from these characteristic cleavages. chemspider.com

Table 1: Key Spectroscopic Data for Ethanol (B145695) (as a reference for functional groups in this compound)

| Technique | Functional Group | Characteristic Absorption/Signal |

|---|---|---|

| Infrared (IR) Spectroscopy | O-H Stretch (hydrogen-bonded) | 3230-3400 cm⁻¹ (broad) docbrown.info |

| C-O Stretch | ~1055 cm⁻¹ docbrown.info | |

| C-H Stretch | 2850-3010 cm⁻¹ docbrown.info | |

| ¹H NMR Spectroscopy | -CH₂O- Protons | 3.4-4.5 ppm pressbooks.pub |

| O-H Proton | Variable, often a singlet | |

| ¹³C NMR Spectroscopy | Carbon bonded to -OH | 50-80 δ pressbooks.pub |

| Mass Spectrometry | Alpha-Cleavage Fragment | m/z = 31 (for primary alcohols) pressbooks.pub |

| Dehydration Fragment | [M-18]⁺ |

Chromatographic Separation Methods

Chromatography is essential for separating this compound from mixtures, identifying it, and quantifying its concentration. The choice of method depends on the volatility of the compound and the complexity of the matrix.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used for qualitative analysis, such as monitoring the progress of a reaction or checking the purity of a sample. nih.gov The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. smtasmc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. smtasmc.org

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by gas chromatography. tricliniclabs.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. nih.gov Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. truman.edu GC is widely used for the quantitative analysis of alcohols and ethers. truman.eduresearchgate.net Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and definitive identification. mdpi.comgcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. smtasmc.orgtricliniclabs.com While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. epa.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating polar organic molecules. nih.govnih.gov

Table 2: Overview of Chromatographic Methods for Glycol Ether Analysis

| Method | Principle | Typical Application for this compound |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. smtasmc.org | Rapid purity checks, reaction monitoring. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a stationary phase. nih.gov | Quantitative analysis, impurity profiling, determination in various matrices. truman.edunih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation in a liquid mobile phase based on interactions with a solid stationary phase. smtasmc.org | Analysis in non-volatile samples, quality control of formulations. nih.gov |

Advanced In-Situ Spectroscopic Studies for Mechanistic Investigations

Understanding the formation mechanism of this compound, often through etherification reactions, can be significantly enhanced by in-situ spectroscopic techniques. These methods allow for real-time monitoring of the reaction as it occurs, providing valuable insights into reaction kinetics, intermediates, and the role of catalysts. youtube.comdigitellinc.com

Techniques like in-situ Raman and IR spectroscopy can track the concentration of reactants, products, and transient intermediates directly within the reaction vessel. acs.orgacs.org This provides a dynamic view of the reaction progress, helping to elucidate the elementary steps of the mechanism. digitellinc.com For instance, monitoring the disappearance of the starting alcohol's O-H band and the appearance of the ether's C-O-C band in real-time can help optimize reaction conditions and understand the catalytic cycle. youtube.comdtu.dk Such studies are crucial for moving beyond static analysis and gaining a fundamental understanding of the chemical transformations leading to this compound. digitellinc.com

Method Validation and Performance Parameters

For any analytical method to be considered reliable for quantification, it must undergo a thorough validation process. Method validation ensures that the method is suitable for its intended purpose. Key performance parameters that are evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govdergipark.org.tr

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. dergipark.org.trresearchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dergipark.org.trresearchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. dergipark.org.trresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. dergipark.org.tr

Validation of analytical methods for glycol ethers, including those similar to this compound, has been extensively reported, often demonstrating high levels of accuracy and precision. mdpi.comnih.gov

Environmental Considerations and Fate of Ether Alcohols

Biodegradation Processes (Aerobic and Anaerobic)

Ethanol (B145695) is known to be readily biodegradable under a wide range of environmental conditions. xn--krinfo-wxa.huepa.gov In laboratory studies, ethanol has been shown to have a half-life of approximately two to three days under aerobic conditions and about twice as long under anaerobic conditions. epa.gov The presence of ethanol can stimulate the growth of various microbial populations, leading to its relatively rapid removal from the environment. epa.gov However, this can also lead to the depletion of oxygen and nutrients, which may affect the degradation of other compounds present. epa.gov

The ether linkage in 2-(Cyclopentyloxy)ethanol is a key factor in its biodegradability. While some ether compounds can be recalcitrant, certain microorganisms are capable of cleaving the ether bond, which is often the initial and rate-limiting step in their degradation. Studies on other ether alcohols, such as alcohol ethoxylates, have shown that their biodegradability can be influenced by the length of the alkyl chain and the number of ethoxy groups. nih.gov For instance, some alcohol ethoxylates are efficiently removed under both aerobic and anaerobic conditions. nih.gov

Table 1: General Biodegradation Characteristics of Related Compounds

| Compound/Group | Aerobic Biodegradation | Anaerobic Biodegradation | Key Factors |

|---|---|---|---|

| Ethanol | Rapid | Slower than aerobic, but still significant epa.gov | Oxygen availability, microbial population epa.gov |

| Ether Alcohols | Variable | Variable | Ether linkage cleavage, molecular structure nih.gov |

Volatilization and Atmospheric Degradation Pathways

The tendency of this compound to volatilize from water and soil surfaces and its subsequent fate in the atmosphere are important aspects of its environmental profile.

Volatilization: Volatilization is governed by a compound's vapor pressure and its Henry's Law constant. For ethanol, the Henry's Law constant is 5.0 x 10⁻⁶ atm-m³/mol, which suggests it is expected to volatilize from moist soil and water surfaces. xn--krinfo-wxa.hu Given its structural similarity, this compound is also expected to have a degree of volatility, although its larger molecular size compared to ethanol might result in a lower vapor pressure and Henry's Law constant. The distribution of a related compound, an N-(C13-15-branched and linear alkyl) derivative of 2,2'-iminobis-ethanol, was modeled to have low evaporation from water to air due to a low Henry's Law constant. europa.eu